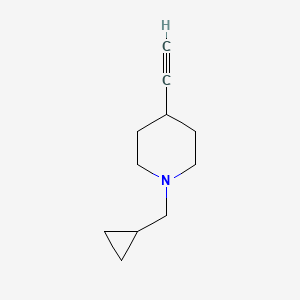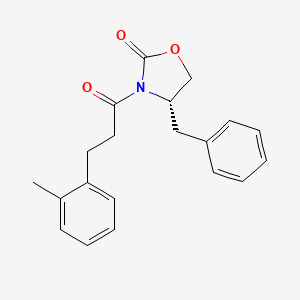
Deuterated Crosslinker BS2G-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a deuterated version of the BS2G crosslinker, containing four deuterium atoms that make it exactly four hydrogen mass units heavier than its non-deuterated counterpart . It is primarily used in mass spectrometry to facilitate the identification of crosslinked peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deuterated Crosslinker BS2G-d4 involves the incorporation of deuterium atoms into the chemical structure of the crosslinker. The compound is synthesized by reacting deuterated succinic anhydride with sulfo-N-hydroxysuccinimide (sulfo-NHS) in the presence of a suitable base . The reaction typically occurs in an aqueous medium at a controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in powder form and stored under dry conditions at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Deuterated Crosslinker BS2G-d4 primarily undergoes amine-reactive crosslinking reactions. It contains sulfo-NHS ester groups that react efficiently with primary amines (—NH2) at pH 7-9 to form stable amide bonds . This reaction is non-cleavable, meaning the formed crosslinks are stable and irreversible.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary amines, typically found in the side chains of lysine residues and the N-terminus of polypeptides . The reaction conditions usually involve an aqueous buffer solution with a pH range of 7-9 to facilitate the formation of amide bonds.
Major Products Formed
The major products formed from the reactions of this compound are crosslinked peptides and proteins. These crosslinked products are used in mass spectrometry to identify protein-protein interactions and to study the spatial relationships within protein structures .
Applications De Recherche Scientifique
Deuterated Crosslinker BS2G-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a molecular ruler to estimate spatial relationships in protein structure-function studies.
Medicine: Helps in the structural analysis of proteins, which can aid in drug discovery and development.
Industry: Used in the production of high-quality reagents for protein labeling and crosslinking.
Mécanisme D'action
The mechanism of action of Deuterated Crosslinker BS2G-d4 involves the formation of stable amide bonds between the sulfo-NHS ester groups and primary amines in proteins . This crosslinking reaction results in the covalent attachment of proteins, which can then be analyzed using mass spectrometry. The distinctive mass patterns generated by the deuterated and non-deuterated versions of the crosslinker enable the unambiguous identification of crosslinked peptides .
Comparaison Avec Des Composés Similaires
Deuterated Crosslinker BS2G-d4 is unique due to its deuterium labeling, which provides a distinct mass difference that aids in the identification of crosslinked peptides. Similar compounds include:
BS2G-d0: The non-deuterated version of BS2G-d4, containing ordinary hydrogen atoms.
BS3-d4: Another deuterated crosslinker with a different spacer arm length.
DSSO: A disuccinimidyl sulfoxide crosslinker that is MS-cleavable.
These compounds share similar amine-reactive properties but differ in their spacer arm lengths, cleavability, and specific applications in mass spectrometry and protein analysis .
Propriétés
Formule moléculaire |
C13H12N2Na2O14S2 |
|---|---|
Poids moléculaire |
534.4 g/mol |
Nom IUPAC |
disodium;2,5-dioxo-1-[2,2,4,4-tetradeuterio-5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxypyrrolidine-3-sulfonate |
InChI |
InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/i2D2,3D2;; |
Clé InChI |
JINCQYPCQMBZSX-SNSYAXNKSA-L |
SMILES isomérique |
[2H]C([2H])(CC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



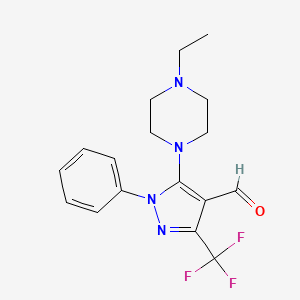
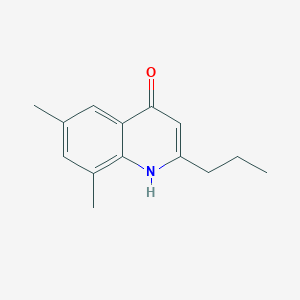

![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)

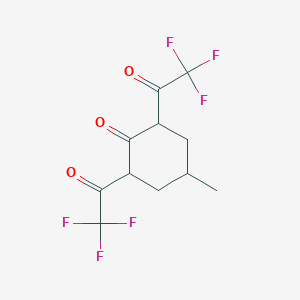
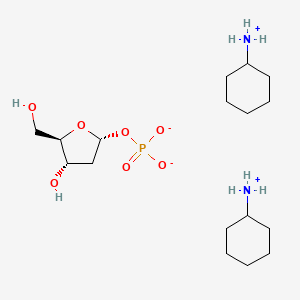
![17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)

![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)
